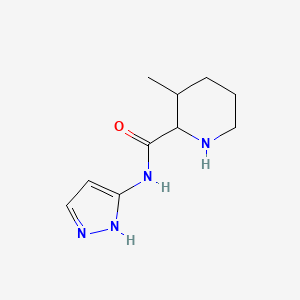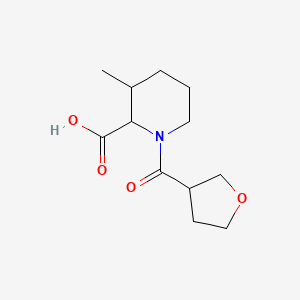![molecular formula C12H22N2O3 B6634513 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)
1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethylamino group and a carboxylic acid group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylpiperidine with dimethylamine and a suitable acylating agent to introduce the dimethylamino and oxopropyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The carboxylic acid group may facilitate binding to active sites, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
1-[3-(Dimethylamino)-3-oxopropyl]piperidine-2-carboxylic acid: Lacks the methyl group on the piperidine ring.
3-Methylpiperidine-2-carboxylic acid: Lacks the dimethylamino and oxopropyl groups.
1-[3-(Amino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid: Has an amino group instead of a dimethylamino group. These structural differences result in varying chemical properties and biological activities, highlighting the uniqueness of this compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-(dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9-5-4-7-14(11(9)12(16)17)8-6-10(15)13(2)3/h9,11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESWKUFJRPHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)






![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)
![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
